4,5-dimethoxy-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
4,5-DIMETHOXY-2-(2-PYRIDYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridyl group attached to an isoindole-dione core, and two methoxy groups at the 4 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHOXY-2-(2-PYRIDYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinecarboxylic acid with 4,5-dimethoxyphthalic anhydride under acidic conditions. This reaction forms the isoindole-dione core with the pyridyl group attached.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHOXY-2-(2-PYRIDYL)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoindole-dione derivatives.
Scientific Research Applications
4,5-DIMETHOXY-2-(2-PYRIDYL)-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 4,5-DIMETHOXY-2-(2-PYRIDYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-DIMETHOXY-2,2’-BIPYRIDINE: Similar in structure but lacks the isoindole-dione core.
2,3-DIMETHOXYBENZOIC ACID: Contains methoxy groups but has a different core structure.
4-METHOXY-2-(4-METHOXYPYRIDIN-2-YL)PYRIDINE: Similar pyridyl group but different overall structure.
Uniqueness
4,5-DIMETHOXY-2-(2-PYRIDYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of the isoindole-dione core with the pyridyl group and methoxy substituents. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C15H12N2O4 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
4,5-dimethoxy-2-pyridin-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O4/c1-20-10-7-6-9-12(13(10)21-2)15(19)17(14(9)18)11-5-3-4-8-16-11/h3-8H,1-2H3 |
InChI Key |
XKANEMOUIWOPRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=N3)OC |
Origin of Product |
United States |
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